Cas no 2680751-02-2 (benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate)

Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate is a specialized carbamate derivative featuring a bromo-fluorophenyl moiety and a benzyl-protected carbamate group. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to its versatile reactivity and functional group compatibility. The presence of both bromo and fluoro substituents enhances its utility as a building block for cross-coupling reactions, enabling precise structural modifications. The benzyl carbamate group offers stability under various conditions while remaining amenable to deprotection when required. Its well-defined structure makes it valuable for research in medicinal chemistry and material science applications.
benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate structure
2680751-02-2 structure
Product Name:benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate
CAS No:2680751-02-2
MF:C21H17BrFNO2
MW:414.267588376999
CID:5622234
PubChem ID:165930386
Update Time:2025-06-11

benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28303758
    • benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
    • 2680751-02-2
    • benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate
    • Inchi: 1S/C21H17BrFNO2/c22-17-11-12-18(19(23)13-17)20(16-9-5-2-6-10-16)24-21(25)26-14-15-7-3-1-4-8-15/h1-13,20H,14H2,(H,24,25)
    • InChI Key: IMHCCHCGVPLDFE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 413.04267g/mol
  • Monoisotopic Mass: 413.04267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 38.3Ų

benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28303758-1g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2
1g
$1214.0 2023-09-07
Enamine
EN300-28303758-5g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2
5g
$3520.0 2023-09-07
Enamine
EN300-28303758-10g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2
10g
$5221.0 2023-09-07
Enamine
EN300-28303758-0.05g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28303758-0.1g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28303758-0.25g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28303758-0.5g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28303758-1.0g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28303758-2.5g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28303758-5.0g
benzyl N-[(4-bromo-2-fluorophenyl)(phenyl)methyl]carbamate
2680751-02-2 95.0%
5.0g
$3520.0 2025-03-19

Additional information on benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate

Professional Introduction to Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate (CAS No. 2680751-02-2)

Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate, a compound with the chemical identifier CAS No. 2680751-02-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both benzyl and carbamate functional groups, combined with the unique substitution pattern of the aromatic ring system, makes this molecule a promising candidate for further exploration.

The molecular framework of Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate is a testament to the ingenuity of synthetic organic chemistry. The combination of a 4-bromo-2-fluorophenyl moiety with a phenyl group at the carbamate position introduces a high degree of electronic complexity, which can be leveraged to modulate biological activity. This structural design allows for selective interactions with biological targets, making it an attractive scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic properties. The incorporation of a fluorine atom at the 2-position of the phenyl ring in Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate is particularly noteworthy. Fluorine substitution can significantly alter the electronic properties of the molecule, leading to increased binding affinity and selectivity. This feature has been extensively studied in the context of developing kinase inhibitors and other small-molecule drugs.

The carbamate functional group in this compound plays a crucial role in its biological activity. Carbamates are known for their ability to form stable hydrogen bonds with biological targets, which enhances their binding affinity. Additionally, the benzyl group contributes to the overall lipophilicity of the molecule, aiding in membrane permeability and cellular uptake. These properties make Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate a versatile scaffold for drug discovery.

Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, researchers have explored its efficacy as an inhibitor of specific enzymes implicated in inflammatory diseases. The unique combination of substituents in Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate allows it to interact with these enzymes in a highly specific manner, minimizing off-target effects. This specificity is crucial for developing drugs with improved safety profiles.

The synthesis of Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate involves a series of well-defined chemical transformations that showcase the expertise of modern synthetic methodologies. The process typically begins with the preparation of key intermediates such as 4-bromo-2-fluoroiodobenzene and 4-bromo-2-fluoronitrobenzene, which are then subjected to palladium-catalyzed cross-coupling reactions to introduce the desired aromatic groups. Subsequent functional group transformations, including carbamate formation and benzyl esterification, yield the final product.

The synthetic route not only highlights the versatility of transition metal catalysis but also underscores the importance of optimizing reaction conditions for high yields and purity. Advances in flow chemistry have further refined these processes, enabling scalable production under controlled conditions. This scalability is essential for transitioning promising candidates into clinical development.

In conclusion, Benzyl N-(4-bromo-2-fluorophenyl)(phenyl)methylcarbamate (CAS No. 2680751-02-2) exemplifies the intersection of innovative molecular design and cutting-edge synthetic chemistry. Its unique structural features and promising biological activity position it as a valuable asset in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly pivotal role in addressing complex therapeutic challenges.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd